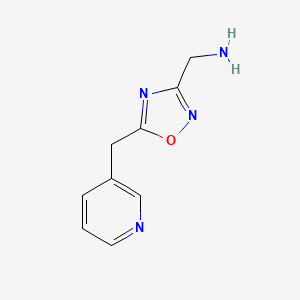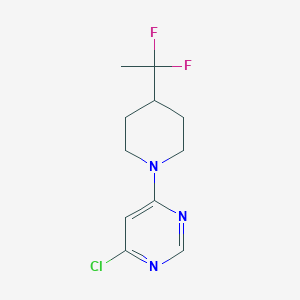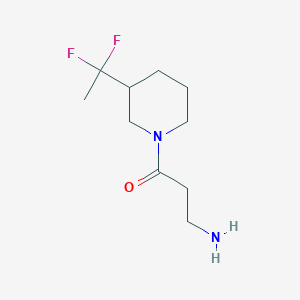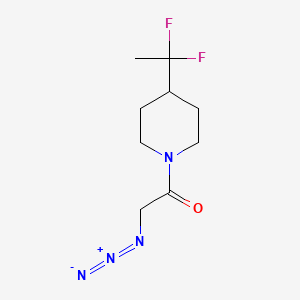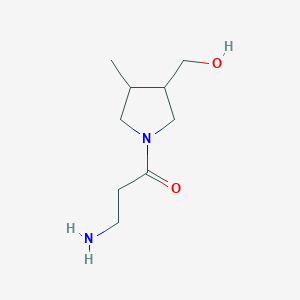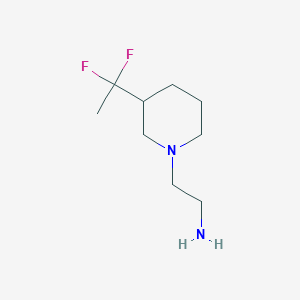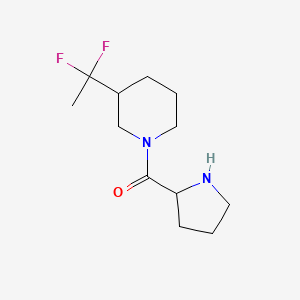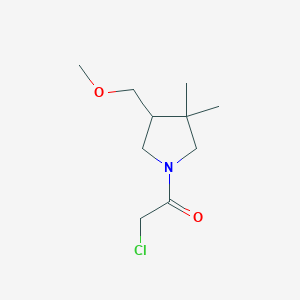
1-(4-(Metoxi-metil)-3,3-dimetilpirrolidin-1-il)-2-cloroetan-1-ona
Descripción general
Descripción
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (2C-1) is a chemical compound with a wide range of applications in scientific research. 2C-1 is a synthetic compound that has been used for many years in laboratory experiments due to its unique properties. 2C-1 is a member of the pyrrolidinone family and is a versatile molecule that has been used for a variety of purposes. 2C-1 is a relatively simple molecule and is relatively inexpensive to produce. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Síntesis de Derivados del Indol
Los derivados del indol son significativos en la industria farmacéutica debido a su presencia en diversos productos naturales y medicamentos. El compuesto en cuestión puede utilizarse en la síntesis de derivados del indol, los cuales son cruciales para el desarrollo de tratamientos contra el cáncer, infecciones microbianas y diversos trastornos . Estos derivados exhiben un rango de propiedades biológicamente vitales, lo que los convierte en valiosos en la química medicinal.
Desarrollo de Agentes Antimicrobianos
La complejidad estructural de 1-(4-(Metoxi-metil)-3,3-dimetilpirrolidin-1-il)-2-cloroetan-1-ona la convierte en una candidata potencial para la creación de nuevos agentes antimicrobianos. Su aplicación en la síntesis de compuestos con propiedades antimicrobianas podría llevar al desarrollo de nuevos tratamientos contra patógenos como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, y Streptococcus pyogenes .
Mecanismo De Acción
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a versatile compound that can be used in a variety of ways in scientific research. It has been used in the synthesis of various compounds and polymers, as well as in the synthesis of peptides and amino acids. Additionally, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is not well understood, but it is believed to act as a nucleophile, attacking electrophilic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one are not well understood. However, it is believed to have a variety of effects on the body, including the stimulation of metabolism, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, it has been shown to have an effect on the cardiovascular system, including the ability to reduce blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has a number of advantages and limitations when used in laboratory experiments. The main advantage of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is its low cost and ease of synthesis. Additionally, it is a relatively simple molecule and is relatively stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic solutions.
Direcciones Futuras
The potential applications of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one in scientific research are numerous. As the mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is further elucidated, it could be used in the development of new drugs and therapies. Additionally, its ability to modulate cell signaling pathways could be used to develop new treatments for a variety of diseases. Additionally, its ability to regulate gene expression could be used to develop new genetically modified organisms. Finally, its ability to stimulate metabolism could be used to develop new treatments for metabolic disorders.
Propiedades
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRBTHTLOMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)
